molecular formula C21H26N2O4S B2821652 4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 899988-82-0

4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No. B2821652
CAS RN: 899988-82-0
M. Wt: 402.51
InChI Key: YURURKFSDVATTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

Chengcai Xia et al. (2016) explored the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing stable and environmentally friendly sodium sulfinates as sulfide sources. This research demonstrates the potential of such compounds in synthesizing environmentally benign byproducts and offers a less odorous, more eco-friendly alternative to traditional methods, potentially applicable to the synthesis or modification of compounds like "4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide" (Xia et al., 2016).

Antimalarial and Antiviral Applications

Asmaa M. Fahim and Eman H. I. Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, producing various aminothiazole and aminooxazole derivatives with significant in vitro antimalarial activity. This research underscores the versatility of sulfonamide derivatives in creating compounds with potential antimalarial and antiviral properties, hinting at possible applications for "4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide" in similar contexts (Fahim & Ismael, 2021).

Synthetic Cannabinoid Receptor Agonists

Research on synthetic cannabinoid receptor agonists, including studies by Matthias J. Richter et al. (2022), reveals the chemical and metabolic pathways of sulfamoyl benzoate or benzamide core structures. Understanding these pathways is crucial for developing therapeutic agents or studying the toxicological profiles of novel synthetic compounds (Richter et al., 2022).

Polymorphs and Salts

The study of polymorphs and salts of similar compounds, as conducted by Prithiviraj Khakhlary and J. Baruah (2014), provides insights into the crystalline properties and potential pharmaceutical applications of "4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide" by exploring different packing patterns and interactions in crystalline forms (Khakhlary & Baruah, 2014).

properties

IUPAC Name

4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-4-14-27-19-10-7-16(8-11-19)21(24)22-18-9-12-20-17(15-18)6-5-13-23(20)28(2,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURURKFSDVATTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

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